(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride
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Description
The compound “(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The molecular formula of this compound is C15H23N3O and it has a molecular weight of 261.36 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a phenyl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Chemical Transformations Compounds with piperidine and dimethylamine functionalities have been extensively used in organic synthesis and chemical transformations. For instance, the reaction of piperidine and dimethylamine with isoxazolinopyridinium cations leads to the formation of amino adducts, which undergo further transformations under different acidity conditions. These processes are characterized by NMR, UV, and IR spectroscopy, highlighting the role of these functionalities in synthesizing complex organic molecules (Eisenthal, Katritzky, & Lunt, 1967).
Catalysis The utility of compounds bearing dimethylamine and piperidine groups extends to catalysis. A study demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The investigation into the reaction mechanism provided insights into the formation of N-acyl intermediates, showcasing the catalytic efficiency of compounds with these functionalities in facilitating acylation reactions (Liu, Ma, Liu, & Wang, 2014).
Medicinal Chemistry and Biological Activity In medicinal chemistry, structures analogous to "(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride" serve as key intermediates in synthesizing compounds with potential therapeutic applications. Research into the synthesis and cytotoxic activity of chromene derivatives involving dimethylamine and piperidine as key functional groups revealed several compounds with significant cytotoxic activity against human tumor cell lines. This indicates the importance of these structural motifs in the development of new anticancer agents (Vosooghi et al., 2010).
Material Science The structural elements of piperidine and dimethylamine are also relevant in the synthesis of materials with unique properties. For example, the synthesis of piperidine derivatives with tertiary carbon atoms at the 4-position of the piperidine ring has led to compounds with strong anesthetic and anti-inflammatory actions. These findings illustrate the potential of using these structural features in developing new materials with specific biological activities (Igarashi, Sato, Hamada, & Kawasaki, 1983).
properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-17(2)14-5-3-4-13(10-14)15(19)18-8-6-12(11-16)7-9-18;/h3-5,10,12H,6-9,11,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBENJIMSLXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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